REACTION_CXSMILES
|
[ClH:1].Cl[C:3]1[CH:4]=[CH:5][C:6]([CH3:11])=[C:7]([NH:9][NH2:10])[CH:8]=1.N[C:13]([CH3:17])=[CH:14][C:15]#[N:16]>>[NH2:16][C:15]1[N:9]([C:7]2[CH:8]=[CH:3][C:4]([Cl:1])=[CH:5][C:6]=2[CH3:11])[N:10]=[C:13]([CH3:17])[CH:14]=1 |f:0.1|
|
Name
|
|
Quantity
|
80.32 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC=1C=CC(=C(C1)NN)C
|
Name
|
|
Quantity
|
32.5 g
|
Type
|
reactant
|
Smiles
|
NC(=CC#N)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give 60.5 g
|
Name
|
|
Type
|
|
Smiles
|
NC1=CC(=NN1C1=C(C=C(C=C1)Cl)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |